molecular formula C24H20N2O3 B2563611 3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione CAS No. 899900-70-0

3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione

Cat. No.: B2563611
CAS No.: 899900-70-0
M. Wt: 384.435
InChI Key: WTKVLRDYCRFOOW-UHFFFAOYSA-N
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Description

3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione is a complex organic compound with a unique structure that combines a quinazolinone core with phenacyl and ethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with anthranilic acid to form an intermediate, which is then cyclized to produce the quinazolinone core. The phenacyl group is introduced through a Friedel-Crafts acylation reaction using phenacyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinazolinone derivatives with different oxidation states.

    Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Quinazolinone derivatives with varying oxidation states.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: Substituted quinazolinone derivatives with different functional groups.

Scientific Research Applications

3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-methylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione
  • 3-(4-chlorophenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione
  • 3-(4-bromophenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione

Uniqueness

3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione is unique due to the presence of the ethyl group on the phenyl ring, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with molecular targets compared to its analogs.

Properties

IUPAC Name

3-(4-ethylphenyl)-1-phenacyl-4aH-quinazolin-1-ium-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N2O3/c1-2-17-12-14-19(15-13-17)26-23(28)20-10-6-7-11-21(20)25(24(26)29)16-22(27)18-8-4-3-5-9-18/h3-15,20H,2,16H2,1H3/q+1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTOXBDSXZLSDLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C3C=CC=CC3=[N+](C2=O)CC(=O)C4=CC=CC=C4
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N2O3+
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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